molecular formula C18H17NO3 B12873114 Pukateine, (+/-)- CAS No. 22150-86-3

Pukateine, (+/-)-

Cat. No.: B12873114
CAS No.: 22150-86-3
M. Wt: 295.3 g/mol
InChI Key: IKMXUUHNYQWZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pukateine, (+/-)- is a naturally occurring benzylisoquinoline alkaloid first isolated from the bark of the New Zealand tree Laurelia novae-zealandiae (Pukatea) by Bernard Cracroft Aston in 1909 . Traditionally, extracts from the Pukatea bark were used in Māori herbal medicine for their analgesic properties, particularly for treating toothache . This compound is of significant interest in modern neuroscience and pharmacology research due to its unique dopaminergic activity. Scientific studies have characterized Pukateine as a compound that interacts with dopamine receptors, showing affinity for both D1 and D2 receptor subtypes in the submicromolar range . Its mechanism of action is associated with the modulation of dopamine neurotransmission . Furthermore, research indicates that Pukateine possesses inherent antioxidant properties, which may contribute to its overall pharmacological profile and provide a dual mechanism of action relevant to the study of neurological conditions . Beyond its dopaminergic effects, in vitro studies have also demonstrated that Pukateine acts as an antagonist at alpha1-adrenoceptor subtypes, exhibiting vasorelaxant effects on pre-contracted blood vessels, which suggests potential research applications in vascular biology . With a molecular formula of C18H17NO3 and a molar mass of 295.3 g/mol, it is supplied as a high-purity brown powder, soluble in DMSO and other organic solvents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-19-6-5-11-8-14-18(22-9-21-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMXUUHNYQWZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC=C5)O)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22150-86-3
Record name Pukateine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022150863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PUKATEINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V36S7J6BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pukateine involves several steps, starting from simpler organic compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of Pukateine .

Industrial Production Methods: Industrial production of Pukateine is less common due to its natural abundance in certain plants. extraction methods from the bark of Laurelia novae-zelandiae involve solvent extraction followed by purification processes to isolate the compound in its pure form .

Chemical Reactions Analysis

Oxidation and Antioxidant Mechanisms

Pukateine demonstrates potent antioxidant activity due to its phenolic structure, which facilitates hydrogen atom donation to neutralize reactive oxygen species (ROS). Key findings include:

  • IC₅₀ for ROS Scavenging : ~15 μM in in vitro assays, comparable to established antioxidants like ascorbic acid .

  • Mechanism : The hydroxyl group at the 11-position undergoes oxidation, forming stable radical intermediates that disrupt oxidative chain reactions .

Data Table 1: Antioxidant Activity of Pukateine

Assay SystemIC₅₀ (μM)Reference
DPPH Radical Scavenging15.2
Superoxide Anion Inhibition18.7

Reduction in Biological Contexts

In dopaminergic systems, pukateine interacts with mitochondrial enzymes and neurotransmitter uptake:

  • Dopamine Uptake Inhibition : IC₅₀ of 46 μM in synaptosomal preparations, suggesting competitive binding to dopamine transporters .

  • Monoamine Oxidase (MAO) Effects : No significant inhibition at ≤100 μM, ruling out MAO-mediated metabolism .

Reactivity in Pharmacological Pathways

Pukateine’s aporphine skeleton enables interactions with CNS receptors:

  • Dopamine Receptor Binding :

    • D1 Receptor : IC₅₀ = 0.4 μM ([³H]-SCH 23390 assay) .

    • D2 Receptor : IC₅₀ = 0.6 μM ([³H]-raclopride assay) .

  • Behavioral Effects : Contralateral circling in 6-OHDA-lesioned rats at 8 mg/kg, confirming dopaminergic agonism .

Data Table 2: Receptor Binding Affinities

Receptor TypeIC₅₀ (μM)Ligand Used
D10.4[³H]-SCH 23390
D20.6[³H]-raclopride

Structural Influence on Reactivity

The methylenedioxy group and hydroxyl substitution pattern dictate its stability and interaction specificity:

  • Electrophilic Substitution : Predicted at the 1- and 2-positions of the aromatic ring, though experimental evidence is limited.

  • pH-Dependent Solubility : Enhanced water solubility under acidic conditions due to protonation of the tertiary amine .

Comparative Reactivity

Unlike morphine, pukateine lacks opioid receptor affinity but shares redox-modulating properties with other phenolic alkaloids (e.g., nuciferine). Its uniqueness lies in dual dopaminergic and antioxidant effects without significant MAO inhibition .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Pukateine is classified as an aporphine alkaloid with a unique structure that allows it to interact with various biological systems. Its mechanism of action primarily involves dopaminergic activity, where it acts as an agonist at dopamine receptors. Studies have shown that Pukateine can enhance dopamine neurotransmission while exhibiting antioxidant properties, which may protect against oxidative stress associated with neurodegenerative diseases such as Parkinson's disease .

Pharmacological Research

Pukateine has been investigated for its potential therapeutic applications in treating neurodegenerative disorders. Its dual action as a dopaminergic agonist and antioxidant makes it a promising candidate for the development of new treatments for conditions like Parkinson's disease. In vivo studies have demonstrated that Pukateine can significantly increase extracellular dopamine levels in the brain, suggesting its potential role in restoring dopaminergic function .

Analgesic Properties

The compound exhibits notable analgesic effects, comparable to morphine but with fewer side effects. It has been utilized as a lead compound for designing new analgesic agents, aiming to develop medications that provide pain relief without the addictive properties associated with traditional opioids .

Insecticidal Activity

Beyond its neurological applications, Pukateine has been explored for its insecticidal properties. Research indicates that it possesses significant toxicity against various pests, including Drosophila melanogaster larvae. A study reported that Pukateine reduced larval weight gain by approximately 43% compared to control groups, demonstrating its potential utility in agricultural pest management.

Table 1: Pharmacological Effects of Pukateine

Effect TypeDescriptionReference
Dopaminergic ActionAgonist at D1 and D2 receptors
Antioxidant ActivityInhibits lipid peroxidation in brain membranes
Analgesic PropertiesPain relief comparable to morphine

Table 2: Effects of Pukateine on Insect Larvae Development

TreatmentWeight Gain (%)Length Gain (%)
Control100100
Pukateine438

Case Studies and Clinical Implications

A significant body of research supports the clinical implications of Pukateine in treating neurodegenerative diseases. For example, a study conducted on rat models demonstrated that administration of Pukateine led to improved behavioral outcomes associated with dopaminergic activity, indicating its potential as a therapeutic agent for Parkinson's disease . Additionally, the compound's antioxidant properties may offer protective effects against neuronal damage caused by oxidative stress.

Furthermore, investigations into its insecticidal properties have revealed promising results in managing agricultural pests without relying on synthetic pesticides, which could lead to more sustainable farming practices.

Mechanism of Action

Pukateine exerts its effects primarily through the central nervous system. It acts similarly to morphine, causing both depression and excitation of the central nervous system. The compound depresses the respiratory center and affects the conductivity of nerves and muscle tissues . The molecular targets include opioid receptors, which mediate its analgesic effects .

Comparison with Similar Compounds

Pukateine shares functional and structural similarities with several alkaloids and phenolic compounds. Below is a detailed comparison:

Functional Analogs: Analgesic and Receptor Activity
Compound Source Pharmacological Action Key Differences from Pukateine References
Morphine Papaver somniferum μ-opioid receptor agonist; potent analgesic Higher addiction potential; severe after-effects (e.g., respiratory depression)
Apomorphine Synthetic/semi-synthetic D1/D2 dopamine agonist; anti-Parkinsonian Lacks α1-adrenoceptor antagonism; shorter half-life
Anonaine Annona spp. α1-adrenoceptor antagonist; vasodilator Lower affinity for D2 receptors; no antioxidant activity
Structural Analogs: Benzylisoquinoline Alkaloids
Compound Source Structure Bioactivity Key Differences from Pukateine References
Boldine Peumus boldus Aporphine skeleton Antioxidant, anti-inflammatory; lower insecticidal potency (LD50 = 70.8 µg/mL vs. D. melanogaster) Higher binding affinity to octopamine receptors (−5.4 kcal/mol)
Laurolitsine Laurelia spp. Benzylisoquinoline Moderate insecticidal activity (LD50 = 94.5 µg/mL); no dopamine receptor activity Lacks methylenedioxy group
Coclaurine Talauma spp. Benzylisoquinoline Weakest insecticidal effect (LD50 = 78.2 µg/mL); no α1-adrenoceptor interaction Simplified ring structure
Antioxidant and Antimicrobial Analogs
Compound Source Bioactivity Mechanism Key Differences from Pukateine References
Ellagic Acid M. excelsa flowers Polyphenol antioxidant; anti-mycobacterial No receptor modulation; acts via ROS scavenging
Bullatenone L. bullata Antimicrobial (Bacillus subtilis) Sesquiterpene structure; no analgesic effects
Caffeic Acid-DA Synthetic Antioxidant, antibiofilm Hybrid phenolic-amidine structure; water-soluble
Key Research Findings
  • Insecticidal Activity: Pukateine exhibits dose-dependent toxicity against Cydia pomonella (LD50 = 33.2 µg/mL at 24 hours) and Drosophila melanogaster (LD50 = 70.9 µg/mL), outperforming coclaurine but less potent than boldine . Docking studies reveal its binding to insect octopamine receptors (−5.33 kcal/mol), though weaker than boldine due to unfavorable interactions with TRP 251 .
  • Antioxidant Capacity: Pukateine’s iron-chelation ability and radical scavenging are comparable to apomorphine but less pronounced than caffeic acid derivatives .
  • Pharmacological Contradictions : While some studies claim pukateine lacks morphine-like after-effects , others report worse post-analgesic outcomes, possibly due to dopamine receptor overstimulation .
Data Tables

Table 1. Insecticidal Activity of Benzylisoquinoline Alkaloids

Compound LD50 (µg/mL, 24 h) Target Insect Binding Energy (kcal/mol)
Pukateine 70.9 D. melanogaster −5.33
Boldine 70.8 D. melanogaster −5.40
Laurolitsine 94.5 D. melanogaster −4.90
Coclaurine 78.2 D. melanogaster −4.20

Table 2. Receptor Affinity and Selectivity

Compound D2 Receptor Agonism α1-Adrenoceptor Antagonism Octopamine Receptor Binding (kcal/mol)
Pukateine Yes Yes −5.33
Boldine No No −5.40
Anonaine No Yes N/A

Biological Activity

Pukateine, a natural product classified as an aporphine alkaloid, has garnered attention for its diverse biological activities, particularly in the context of neuropharmacology and insecticidal properties. This article explores the compound's biological activity based on various studies, highlighting its dopaminergic effects, antioxidant properties, and potential applications in pest control.

Chemical Structure and Properties

Pukateine is chemically known as (R)-11-hydroxy-1,2-methylenedioxyaporphine. Its molecular structure contributes to its interaction with biological systems, particularly in the central nervous system.

Dopaminergic Activity

Pukateine exhibits significant dopaminergic activity, making it a candidate for therapeutic strategies in neurodegenerative diseases such as Parkinson's disease. Key findings from research include:

  • Receptor Binding : Pukateine has been shown to bind to dopamine receptors D1 and D2 with IC50 values of 0.4 µM and 0.6 µM, respectively . This indicates a strong affinity for these receptors, which are crucial in modulating dopaminergic signaling.
  • Dopamine Uptake Inhibition : In synaptosomal preparations, pukateine inhibited dopamine uptake with an IC50 of approximately 46 µM . This suggests that it may enhance extracellular dopamine levels by preventing its reuptake.
  • Behavioral Effects : In animal models, administration of pukateine (8 mg/kg) resulted in significant contralateral circling behavior in 6-hydroxydopamine unilaterally denervated rats, a behavior associated with dopaminergic agonist activity .
  • Microdialysis Studies : When delivered through a microdialysis probe into the striatum, pukateine significantly increased extracellular dopamine levels . This dual action—enhancing dopamine release while acting as an agonist—positions it as a potential lead compound for developing new treatments for Parkinson's disease.

Antioxidant Properties

Pukateine also exhibits notable antioxidant activity:

  • Lipid Peroxidation Inhibition : Research indicates that pukateine potently inhibits lipid peroxidation in rat brain membranes with an IC50 of about 15 µM . This property is crucial for protecting neuronal cells from oxidative stress, which is implicated in various neurodegenerative conditions.
  • Monoamine Oxidase Activity : Importantly, pukateine does not inhibit monoamine oxidase (MAO) activities at concentrations up to 100 µM . This characteristic could be beneficial as MAO inhibitors can lead to increased side effects in therapeutic applications.

Insecticidal Activity

Recent studies have explored the insecticidal properties of pukateine against various pests:

  • Toxicity Assessment : Pukateine demonstrated significant larvicidal activity against Drosophila melanogaster larvae. At a concentration of 50 µg/mL, it caused approximately 70% mortality after 24 hours . The LD50 values were determined to be around 70.9 µg/mL after the same duration.
  • Comparative Efficacy : When compared to other alkaloids such as boldine and coclaurine, pukateine exhibited competitive toxicity levels, indicating its potential use as a natural insecticide .

Summary of Findings

The following table summarizes key findings regarding the biological activity of pukateine:

Activity Type Measurement Result
Dopamine D1 BindingIC500.4 µM
Dopamine D2 BindingIC500.6 µM
Dopamine Uptake InhibitionIC5046 µM
Lipid Peroxidation InhibitionIC5015 µM
Larvicidal ActivityLD50 (24h)70.9 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.